REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][N:15]=1.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C>C1COCC1>[F:13][C:14]1[C:19]([B:22]([OH:27])[OH:23])=[CH:18][C:17]([O:20][CH3:21])=[CH:16][N:15]=1
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Name
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|
Quantity
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1.4 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
6 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.6 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
0.52 g
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Type
|
reactant
|
Smiles
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FC1=NC=C(C=C1)OC
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Name
|
|
Quantity
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4 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2.07 mL
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Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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then cooled to −78° C
|
Type
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STIRRING
|
Details
|
the mixture was stirred at that temperature for 40 min
|
Duration
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40 min
|
Type
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STIRRING
|
Details
|
the mixture was stirred at −78° C. for 5 min
|
Duration
|
5 min
|
Type
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CUSTOM
|
Details
|
The cold bath was removed
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 1 h
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Duration
|
1 h
|
Type
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ADDITION
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Details
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1 N NaOH (20 mL) was added to the mixture
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Type
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CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
ADDITION
|
Details
|
the aqueous phase was treated with 5N HCl
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted with EtOAc (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 0.593 g of tan color solid
|
Type
|
CUSTOM
|
Details
|
This material was used in the next step without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC1=NC=C(C=C1B(O)O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |